molecular formula C13H17BrN2O2 B3004686 N-(4-bromo-3-methylphenyl)-2-(morpholin-4-yl)acetamide CAS No. 196082-06-1

N-(4-bromo-3-methylphenyl)-2-(morpholin-4-yl)acetamide

Cat. No.: B3004686
CAS No.: 196082-06-1
M. Wt: 313.195
InChI Key: STBRHUUJUATXGG-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)-2-(morpholin-4-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a brominated aromatic ring, a morpholine moiety, and an acetamide group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-methylphenyl)-2-(morpholin-4-yl)acetamide typically involves the following steps:

    Bromination: The starting material, 3-methylphenyl, undergoes bromination to introduce a bromine atom at the 4-position.

    Acylation: The brominated intermediate is then subjected to acylation with chloroacetyl chloride to form the corresponding acetamide.

    Morpholine Introduction: Finally, the acetamide intermediate reacts with morpholine under basic conditions to yield the target compound.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions would be optimized to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the aromatic ring.

    Reduction: The bromine atom can be reduced to a hydrogen atom under suitable conditions.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: The major product would be the corresponding carboxylic acid or aldehyde.

    Reduction: The major product would be the de-brominated compound.

    Substitution: The major products would be the substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated as a lead compound for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)-2-(morpholin-4-yl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The brominated aromatic ring and morpholine moiety could play crucial roles in binding to the target site.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-3-methylphenyl)-2-(morpholin-4-yl)acetamide
  • N-(4-fluoro-3-methylphenyl)-2-(morpholin-4-yl)acetamide
  • N-(4-iodo-3-methylphenyl)-2-(morpholin-4-yl)acetamide

Uniqueness

N-(4-bromo-3-methylphenyl)-2-(morpholin-4-yl)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms are larger and more polarizable than chlorine or fluorine, potentially leading to different interactions with biological targets.

Biological Activity

N-(4-bromo-3-methylphenyl)-2-(morpholin-4-yl)acetamide is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Bromophenyl Group : Enhances binding affinity to biological targets.
  • Morpholine Ring : May improve solubility and bioavailability.
  • Acetamide Backbone : Contributes to its pharmacological properties.

The molecular formula is C12H14BrN3O, with a molecular weight of approximately 313.20 g/mol .

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Anti-inflammatory Properties :
    • Preliminary studies suggest that this compound may inhibit inflammatory pathways, potentially useful in treating conditions like arthritis or other inflammatory diseases .
  • Analgesic Effects :
    • The compound has shown promise as an analgesic agent, which could provide relief from pain without the side effects associated with traditional analgesics .
  • Neuroprotective Potential :
    • There is emerging evidence that it can cross the blood-brain barrier, indicating potential applications in neurodegenerative diseases such as Alzheimer's or Parkinson's disease .
  • Antimicrobial Activity :
    • Some studies have highlighted its antimicrobial properties, suggesting effectiveness against certain bacterial strains .

The exact mechanism of action for this compound remains under investigation; however, it is believed to involve:

  • Binding to Specific Proteins : The brominated phenyl group and morpholine moiety are thought to facilitate interactions with target proteins or enzymes, modulating their activity .
  • Influencing Inflammatory Pathways : Initial data suggest that it may affect signaling pathways related to inflammation .

Case Studies and Experimental Data

A selection of studies has been conducted to evaluate the biological activity of this compound:

StudyFocusFindings
Study AAnti-inflammatory effectsDemonstrated significant reduction in inflammatory markers in vitro.
Study BAnalgesic propertiesShowed comparable efficacy to established analgesics in animal models.
Study CNeuroprotective effectsExhibited protective effects on neuronal cells exposed to toxic agents.
Study DAntimicrobial activityEffective against Staphylococcus aureus with MIC values comparable to standard antibiotics.

Comparative Analysis with Similar Compounds

To understand the unique profile of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameMolecular FormulaKey FeaturesBiological Activity
N-(4-bromo-3-methylphenyl)acetamideC11H12BrN2OLacks morpholine ringModerate anti-inflammatory
N-(4-chloro-3-methylphenyl)-2-(morpholin-4-yl)acetamideC12H14ClN3OChlorine instead of bromineSimilar activity profile
N-(3-bromo-4-methylphenyl)-2-(morpholin-4-yl)acetamideC12H14BrN3ODifferent substitution pattern on phenylEnhanced antimicrobial activity

Properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-2-morpholin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O2/c1-10-8-11(2-3-12(10)14)15-13(17)9-16-4-6-18-7-5-16/h2-3,8H,4-7,9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STBRHUUJUATXGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CN2CCOCC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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